

DC-5163: A Novel Anti-Cancer Agent Targeting Tumor Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC-5163

Cat. No.: B15568811

[Get Quote](#)

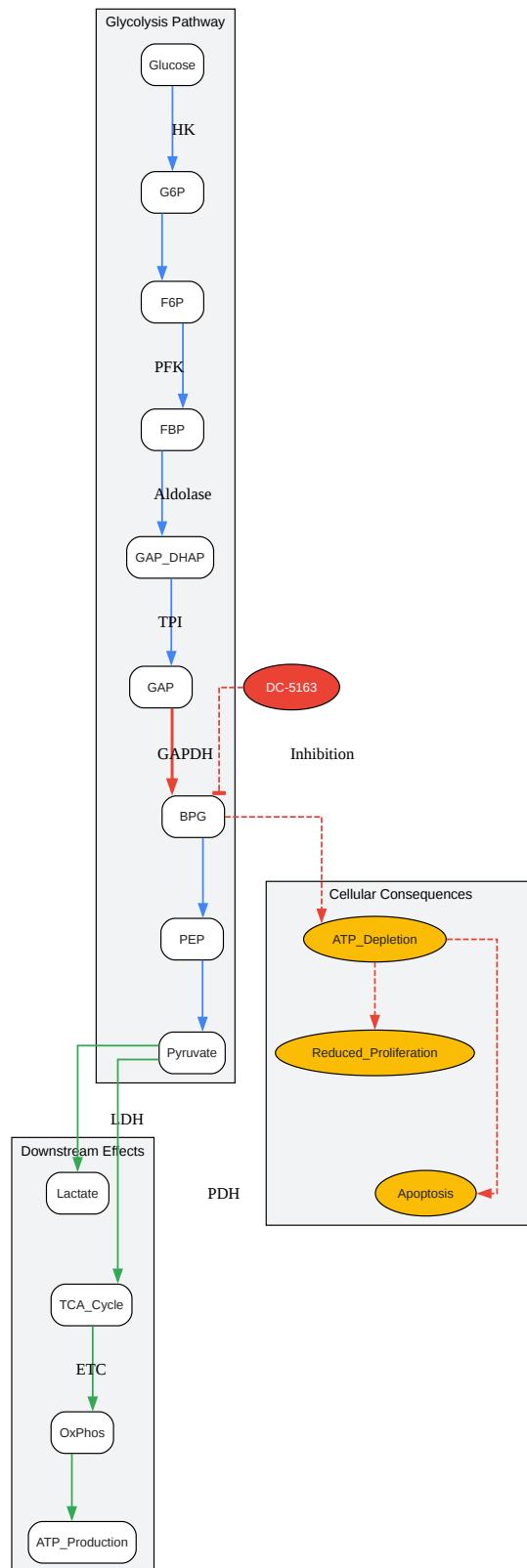
An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DC-5163 is a novel and potent small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.^{[1][2][3][4][5]} Emerging preclinical evidence indicates that **DC-5163** selectively targets the altered metabolism of cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth *in vivo*.^{[3][6]} This technical guide provides a comprehensive overview of the current knowledge on **DC-5163**, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential advancement of **DC-5163** as a promising anti-cancer therapeutic.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect."^{[5][7]} This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation and survival. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.^{[1][8]} In many cancers, GAPDH is overexpressed and plays a crucial role in maintaining the high glycolytic flux.^{[1][5]}


Consequently, targeting GAPDH has emerged as a promising strategy for anti-cancer drug development.

DC-5163 is a potent and selective inhibitor of GAPDH that has demonstrated significant anti-cancer activity in preclinical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) This document synthesizes the available data on **DC-5163**, offering a detailed examination of its pharmacological properties and therapeutic potential.

Mechanism of Action

DC-5163 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of GAPDH.[\[1\]](#)[\[6\]](#)[\[9\]](#) This inhibition leads to a partial blockade of the glycolytic pathway, resulting in a cascade of downstream effects that are detrimental to cancer cells.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

The proposed mechanism of action for **DC-5163** is illustrated in the following signaling pathway diagram:

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **DC-5163**'s anti-cancer mechanism.

Quantitative Preclinical Data

The anti-cancer properties of **DC-5163** have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

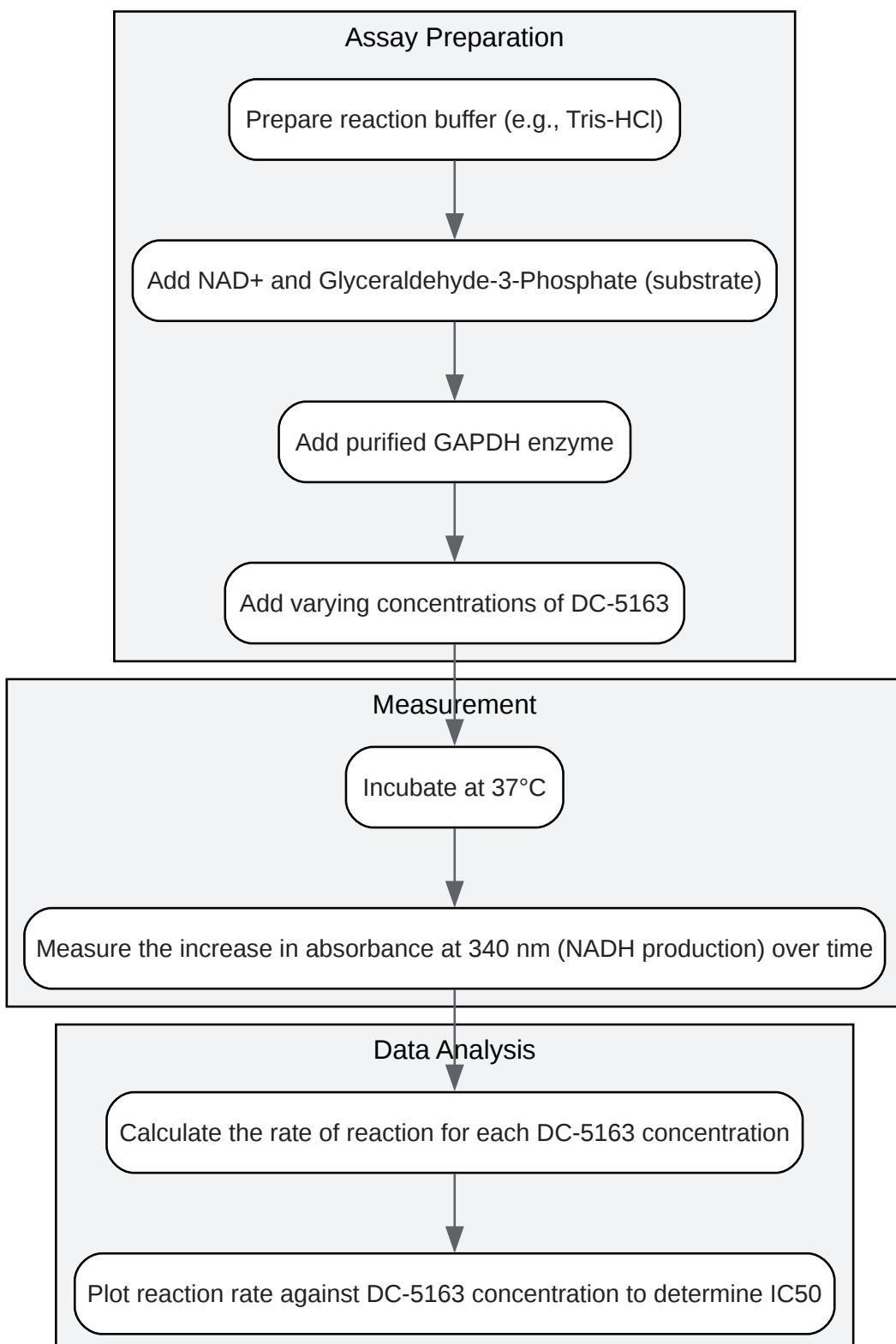
Table 1: In Vitro Efficacy of DC-5163

Parameter	Value	Cell Line	Conditions	Reference
GAPDH Inhibition (IC50)	176.3 nM	Isolated Protein	-	[1][2][3][5]
Binding Affinity (Kd)	3.192 μ M	Isolated Protein	-	[1][2][3][5]
Cell Proliferation (IC50)	99.22 μ M	MDA-MB-231	48 hours	[1][5]
GAPDH Activity Inhibition	Effective at 25 μ M	BT-549, MCF7, HCT116, MDA-MB-231, A549	48 hours	[1][5]

Table 2: Effects of DC-5163 on Cancer Cell Metabolism

Parameter	Effect	Cell Line	Conditions	Reference
Glucose Uptake	Significantly Reduced	MDA-MB-231	-	[1][5]
Lactate Production	Significantly Reduced	MDA-MB-231	-	[1][5]
18F-FDG Uptake	Significantly Reduced	MDA-MB-231	-	[1][5]
Extracellular Acidification Rate (ECAR)	Markedly Decreased	Breast Cancer Cells	-	[6]
ATP Production	Markedly Decreased	Breast Cancer Cells	-	[6]

Table 3: In Vivo Efficacy of DC-5163 in a Breast Cancer Xenograft Model


Animal Model	Tumor Model	Treatment	Outcome	Reference
BALB/c Nude Mice	MDA-MB-231 Xenograft	80 mg/kg DC-5163 (intraperitoneal, every two days)	Markedly suppressed tumor growth	[6]
BALB/c Nude Mice	MDA-MB-231 Xenograft	80 mg/kg DC-5163	No evident systemic toxicity	[6]
BALB/c Nude Mice	MDA-MB-231 Xenograft	80 mg/kg DC-5163	Notable reduction in tumor 18F-FDG and 18F-FLT uptake	[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard techniques used in the field.

GAPDH Enzymatic Activity Assay

This assay is used to determine the inhibitory effect of **DC-5163** on the enzymatic activity of GAPDH.

[Click to download full resolution via product page](#)

Caption: Workflow for GAPDH enzymatic activity assay.

- Reagents and Materials:

- Purified recombinant human GAPDH
- Tris-HCl buffer (pH 8.5)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Glyceraldehyde-3-phosphate (G3P)
- **DC-5163** (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer

- Procedure:

1. Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and G3P in each well of a 96-well plate.
2. Add serial dilutions of **DC-5163** to the wells. Include a vehicle control (DMSO) and a positive control (a known GAPDH inhibitor).
3. Initiate the reaction by adding purified GAPDH enzyme to each well.
4. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
5. Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance corresponds to the production of NADH.
6. Calculate the initial reaction velocity (V₀) for each concentration of **DC-5163**.
7. Plot the percentage of inhibition against the logarithm of the **DC-5163** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the effect of **DC-5163** on the viability and proliferation of cancer cells.

- Reagents and Materials:

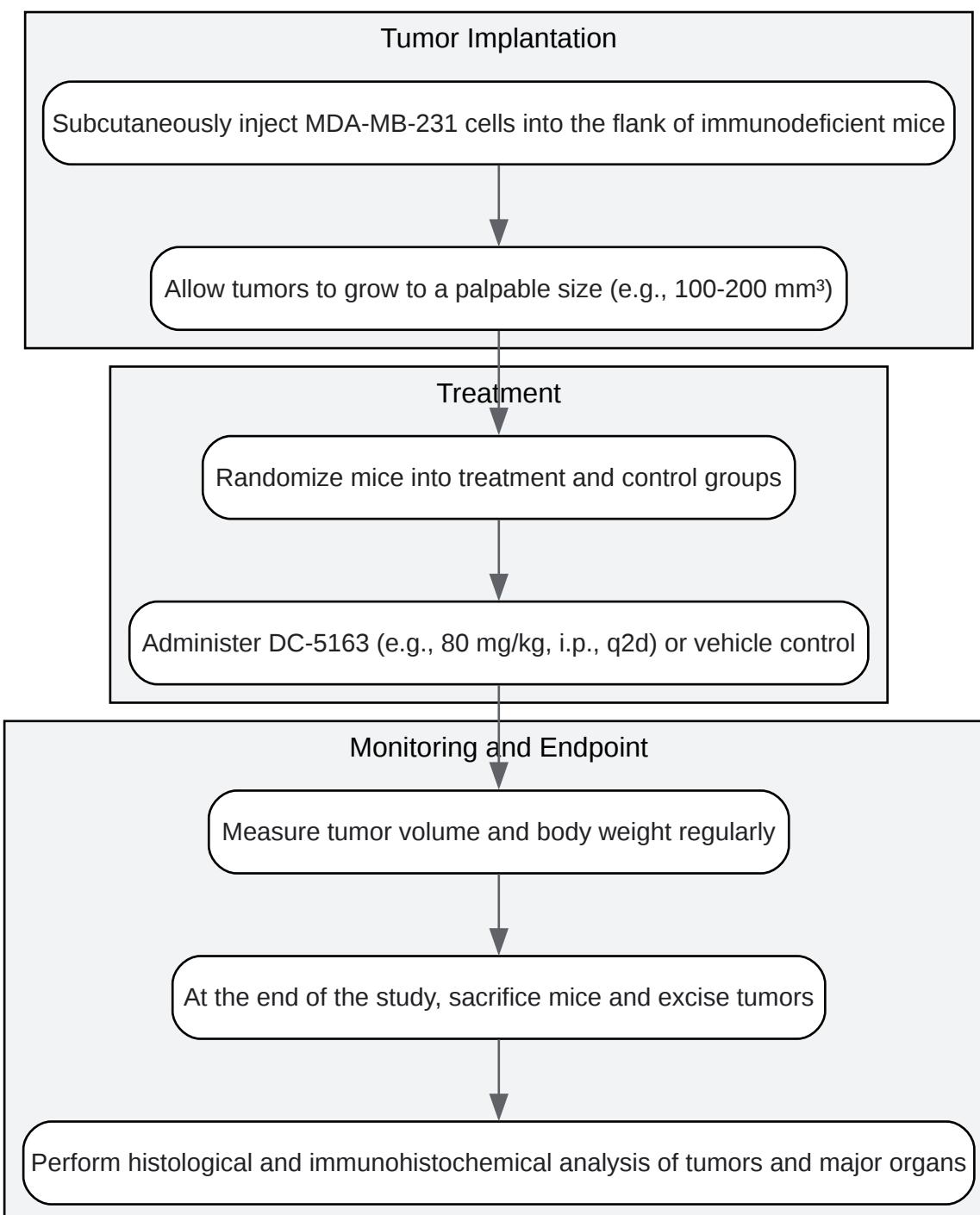
- Cancer cell lines (e.g., MDA-MB-231)
- Complete cell culture medium
- **DC-5163**
- MTT or CCK-8 reagent
- 96-well cell culture plates
- Microplate reader

- Procedure:

1. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treat the cells with various concentrations of **DC-5163** for 24, 48, and 72 hours.
3. At the end of the treatment period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
4. Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
6. Determine the IC50 value for each time point.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with **DC-5163**.


- Reagents and Materials:

- Cancer cell lines

- **DC-5163**
 - Annexin V-FITC and Propidium Iodide (PI) staining kit
 - Flow cytometer
- Procedure:
 1. Treat cancer cells with **DC-5163** at various concentrations for a specified time.
 2. Harvest the cells and wash them with cold PBS.
 3. Resuspend the cells in Annexin V binding buffer.
 4. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
 5. Analyze the stained cells using a flow cytometer.
 6. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Breast Cancer Xenograft Mouse Model

This *in vivo* model assesses the anti-tumor efficacy and systemic toxicity of **DC-5163**.

[Click to download full resolution via product page](#)

Caption: Workflow for breast cancer xenograft model.

- Animal Model:

- Female athymic nude mice (4-6 weeks old)
- Procedure:
 1. Subcutaneously inject approximately 5×10^6 MDA-MB-231 human breast cancer cells suspended in Matrigel into the right flank of each mouse.
 2. Monitor tumor growth regularly using calipers.
 3. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
 4. Administer **DC-5163** (e.g., 80 mg/kg) or vehicle control via intraperitoneal injection every two days.
 5. Measure tumor volume and body weight twice a week.
 6. After a predetermined treatment period (e.g., 21-28 days), euthanize the mice.
 7. Excise the tumors, weigh them, and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
 8. Collect major organs (liver, kidney, spleen, etc.) for toxicity assessment.

Conclusion and Future Directions

DC-5163 is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting GAPDH.^{[1][6]} Preclinical data have demonstrated its potent in vitro and in vivo anti-cancer activity with a favorable safety profile in animal models.^[6] The selective inhibition of glycolysis in cancer cells, leading to reduced proliferation and increased apoptosis, provides a strong rationale for its further development.

Future research should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

- Evaluation of **DC-5163** in a broader range of cancer models, including patient-derived xenografts.
- Investigation of potential combination therapies with other anti-cancer agents.
- Identification of predictive biomarkers to select patients who are most likely to respond to **DC-5163** treatment.

The continued investigation of **DC-5163** holds the potential to introduce a new class of targeted therapy for the treatment of various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel glyceraldehyde-3-phosphate dehydrogenase inhibitor via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Oxidation State and Enzymatic Activity of Glyceraldehyde Phosphate Dehydrogenase (GAPDH) | Springer Nature Experiments [experiments.springernature.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [DC-5163: A Novel Anti-Cancer Agent Targeting Tumor Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15568811#dc-5163-as-a-novel-anti-cancer-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com